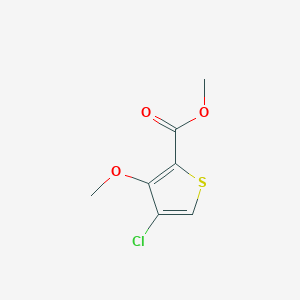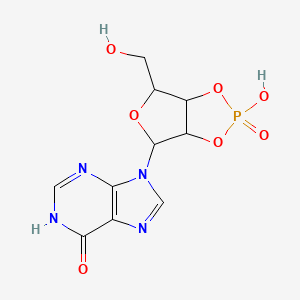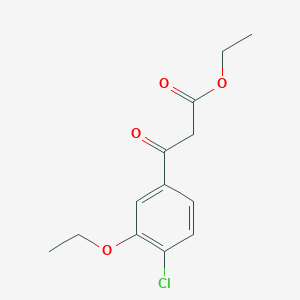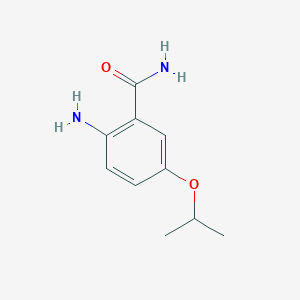
1-(3-Fluorophenyl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluorophenyl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a fluorophenyl group and a pyridinyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-fluorobenzaldehyde, 4-pyridinecarboxaldehyde, and hydrazine hydrate.
Step 1 Formation of Hydrazone: The initial step involves the condensation of 3-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Step 2 Cyclization: The hydrazone undergoes cyclization with 4-pyridinecarboxaldehyde under acidic conditions to form the pyrazole ring.
Step 3 Carboxylation: The final step involves carboxylation of the pyrazole ring to introduce the carboxylic acid group, typically using carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production methods may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Fluorophenyl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluorophenyl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(3-Fluorophenyl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chlorophenyl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
1-(3-Methylphenyl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a methyl group instead of fluorine.
Uniqueness: 1-(3-Fluorophenyl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs. The fluorine atom can enhance metabolic stability and improve the pharmacokinetic profile of the compound.
Eigenschaften
Molekularformel |
C15H10FN3O2 |
|---|---|
Molekulargewicht |
283.26 g/mol |
IUPAC-Name |
1-(3-fluorophenyl)-5-pyridin-4-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C15H10FN3O2/c16-11-2-1-3-12(8-11)19-14(9-13(18-19)15(20)21)10-4-6-17-7-5-10/h1-9H,(H,20,21) |
InChI-Schlüssel |
MHKYXCXFOBBWJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)N2C(=CC(=N2)C(=O)O)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-Bromo-3-methylphenoxy)ethyl]piperazine](/img/structure/B12077054.png)











![2-Amino-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B12077108.png)
